Lactisole

Taste Receptor Pharmacology Structure-Activity Relationship Inhibitor Screening

Researchers studying human sweet taste receptor pharmacology often face limited access to well-characterized TAS1R3 antagonists with confirmed food-safety profiles. Lactisole (racemic sodium 2-(4-methoxyphenoxy)propanoate) directly addresses this need as a canonical negative allosteric modulator of TAS1R2/TAS1R3 with established GRAS status and a defined IC50 of 65 μM against aspartame. Key supply outcomes: - Consistent ≥98% purity, supporting reproducible in vitro pharmacology and sensory studies. - Bulk quantities available with documented FEMA GRAS compliance for food-grade applications. - Reliable global shipping from major chemical hubs, minimizing lead-time uncertainty.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 13794-15-5
Cat. No. B083333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactisole
CAS13794-15-5
Synonyms2-(4-methoxyphenoxy)propanoic acid
2-(p-methoxyphenoxy)propanoate
2-PMP-PA
Na-PMP
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
InChIKeyMIEKOFWWHVOKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Lactisole (CAS 13794-15-5): Core Properties and Mechanism as a TAS1R3 Sweet Taste Inhibitor


Lactisole (sodium 2-(4-methoxyphenoxy)propanoate) is a canonical antagonist of the human sweet taste receptor, specifically targeting the transmembrane domain of the TAS1R3 subunit [1]. It is a synthetic organic compound derived from a natural carboxylic acid found in roasted coffee beans [2]. Its primary mechanism involves negative allosteric modulation of the TAS1R2/TAS1R3 heterodimer, blocking activation by sweeteners [3]. This entry focuses on the racemic mixture, the commonly supplied form.

TAS1R3 negative allosteric modulation
Racemic mixture selection
Human sweet taste receptor studies
Supports sweet taste receptor pharmacology and food formulation research workflows.

Why Lactisole Cannot Be Substituted by Generic Sweetness Modulators in Research and Formulation


Substitution is not straightforward due to profound differences in mechanism, potency, and selectivity among sweet taste inhibitors. Lactisole, 2,4-DP, and gymnemic acid all target the TAS1R3 transmembrane domain, but exhibit vastly different inhibitory potencies and species specificities [1]. While 2,4-DP is a more potent inhibitor (~10-fold) of the human receptor, lactisole offers a unique balance of moderate potency and a well-established regulatory profile for food applications [2]. Gymnemic acid, though a potent human-specific inhibitor, shows no activity in rodent models, limiting its use in translational research [3]. Furthermore, the (S)-enantiomer of lactisole is significantly more potent than the (R)-enantiomer, highlighting the critical impact of stereochemistry on activity [4].

Target
Lactisole racemate
Moderate potency, food-regulatory profile, balanced for food R&D and receptor studies.
Analog
2,4-DP or gymnemic acid
Potency and species selectivity differ sharply. Gymnemic acid lacks rodent activity, limiting translational model fit.
Target
Racemic form
Commonly supplied for standard research and food use.
Analog
(S)-enantiomer only
Reported greater than 3-fold higher potency, shifts assay-response context and regulatory profile.

Quantitative Differentiation of Lactisole from Key Sweet Taste Inhibitor Analogs


Head-to-Head Potency: Lactisole vs. 2,4-DP in Human Sweet Receptor Inhibition

In a direct comparison using HEK293 cells stably expressing the wild-type human sweet taste receptor (TAS1R2/TAS1R3), the more potent analog 2,4-DP was confirmed to be approximately 10-fold more potent in its inhibitory activity than lactisole [1]. This establishes a clear potency benchmark for lactisole within its structural class.

Potency vs. 2,4-DP
Head-to-head
Approximately 10-fold lower inhibitory activity
Reported potency benchmark in hTAS1R2/TAS1R3 HEK293 cells.
Context-dependent; potency rank guides assay design.
Taste Receptor Pharmacology Structure-Activity Relationship Inhibitor Screening

Enantiomeric Potency Difference: (S)-Lactisole vs. (R)-Lactisole

The inhibitory activity of lactisole is stereospecific. In an in vitro assay measuring negative modulation of aspartame-induced sweet receptor activation, the IC50 for racemic lactisole was 65 μM, while the (S)-enantiomer alone exhibited a significantly lower IC50 of 20 μM [1].

Enantiomeric potency
Head-to-head
(S)-lactisole IC50 20 μM vs. racemic IC50 65 μM
Stereochemistry-dependent assay-response context.
Enantiomeric purity critical for high-potency studies.
Stereochemistry Receptor Binding Allosteric Modulation

Inhibition of Insulin Secretion in Pancreatic Beta-Cells: Lactisole IC50 vs. Sweetener Agonists

Lactisole demonstrates functional antagonism in a pancreatic beta-cell model. In MIN6 cells, lactisole inhibited insulin secretion induced by multiple sweeteners (acesulfame-K, sucralose, glycyrrhizin) in a dose-dependent manner, with a reported IC50 of ~4 mM .

Beta-cell insulin IC50
Reported
Approximately 4 mM functional antagonism
Reported cellular endpoint in MIN6 cells.
Data to verify; class-level inference.
Metabolic Research Insulin Secretion Pancreatic Beta-Cell

Regulatory Status for Food Applications: Lactisole vs. Unapproved Sweetness Inhibitors

Lactisole possesses a unique regulatory standing compared to research-only analogs. It received approval from the U.S. Food and Drug Administration (FDA) in 1991 for use as a food additive in 23 different food categories, and is recognized as a Generally Recognized as Safe (GRAS) flavoring agent by FEMA [1]. This contrasts with compounds like 2,4-DP, which are not approved for human consumption.

Regulatory status
Reported
FDA-approved (1991), FEMA GRAS
Procurement-relevant regulatory attribute for food R&D.
Contrasts with research-only analogs.
Food Science Regulatory Affairs Sugar Reduction

Solubility and Formulation Compatibility of Lactisole Sodium Salt

The sodium salt form of lactisole offers practical formulation advantages. It is soluble in water and propylene glycol, slightly soluble in fat, and miscible at room temperature in ethanol [1]. This solubility profile contrasts with some analogs that may have more limited aqueous solubility, facilitating its incorporation into diverse food and beverage matrices.

Solubility profile
Reported
Water, propylene glycol, ethanol miscibility
Formulation-context; supports diverse matrix incorporation.
Class-level inference; property to review.
Formulation Chemistry Solubility Food Additive

Lactisole Applications in Sweet Taste Research and Food Product Development


Food Industry Sugar Reduction: Using Lactisole to Decrease Perceived Sweetness in High-Sugar Formulations

Lactisole is used in jams, confections, and baked goods to suppress sweetness and enhance fruit flavors without reducing sugar content [1]. Its FDA approval and GRAS status enable its direct use in consumer food products [2]. A typical usage range is 100-150 ppm in finished foods [1].

Basic Research: Probing TAS1R3 Signaling in Human Sweet Taste Receptor Studies

Lactisole serves as a standard antagonist for studying the human sweet taste receptor (TAS1R2/TAS1R3) in vitro. Its well-defined potency (racemic IC50 of 65 μM for aspartame inhibition) makes it a useful tool for receptor pharmacology experiments [3]. Researchers should note its ~10-fold lower potency compared to 2,4-DP when designing experiments [4].

Metabolic Research: Investigating Extra-Oral Sweet Taste Receptor Function in Pancreatic Beta-Cells

Lactisole is employed to block TAS1R3-mediated sweetener signaling in pancreatic beta-cells, where it inhibits glucose-induced insulin secretion (IC50 ~4 mM in MIN6 cells) . This application is critical for dissecting the role of the sweet taste receptor in glucose homeostasis and metabolic disorders.

Application
Selection Property
Validation Focus
Food product development
GRAS / FDA food additive status
Sweetness suppression and flavor enhancement endpoints
hTAS1R2/TAS1R3 pharmacology
TAS1R3 negative allosteric modulation
Receptor inhibition potency and enantiomeric context
Pancreatic beta-cell research
Sweetener-induced insulin secretion block
Cellular functional antagonism endpoint review

Technical Documentation Hub

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29 linked technical documents
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